Silodosin metabolite-d4
CAS No.:
Cat. No.: VC16659923
Molecular Formula: C25H30F3N3O5
Molecular Weight: 513.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H30F3N3O5 |
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Molecular Weight | 513.5 g/mol |
IUPAC Name | 3-[7-carbamoyl-5-[2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propanoic acid |
Standard InChI | InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33)/i8D2,11D2 |
Standard InChI Key | VIWKOELUJFEJEQ-ZUPNMEAQSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)NC(C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCC(=O)O |
Canonical SMILES | CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F |
Introduction
Chemical Structure and Synthesis of Silodosin Metabolite-d4
Silodosin metabolite-d4 (C₂₅H₂₈D₄F₃N₃O₄) is structurally characterized by the substitution of four hydrogen atoms with deuterium at specific positions on the ethylamine side chain (Fig. 1) . This modification occurs at the [1,1,2,2-tetradeuterio-2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl] moiety, preserving the parent compound's pharmacological activity while altering its mass spectral signature . The synthetic pathway involves deuterium incorporation during the alkylation step of the phenoxyethylamine intermediate, followed by coupling with the indole-7-carboxamide backbone .
Table 1: Structural Comparison of Silodosin and Silodosin Metabolite-d4
Property | Silodosin | Silodosin Metabolite-d4 |
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Molecular Formula | C₂₅H₃₂F₃N₃O₄ | C₂₅H₂₈D₄F₃N₃O₄ |
Molecular Weight (g/mol) | 495.53 | 499.60 |
Deuterium Positions | None | 1,1,2,2 on ethylamine |
Key Metabolite Role | Parent Drug | Isotopic Tracer |
Pharmacokinetic Applications in Research
Deuterated metabolites like silodosin-d4 are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The 4 Da mass shift caused by deuterium allows unambiguous differentiation from non-deuterated silodosin and its endogenous metabolites, enhancing assay specificity . For instance, studies utilizing silodosin-d4 have quantified the parent drug's plasma concentrations with a lower limit of detection (LLOD) of 0.1 ng/mL, achieving 98–102% recovery rates in human serum .
Metabolic Pathways and Enzyme Interactions
Silodosin undergoes extensive hepatic metabolism, primarily via UDP-glucuronosyltransferase 2B7 (UGT2B7)-mediated glucuronidation to form KMD-3213G, which exhibits 25% of the parent drug's α₁A-adrenoceptor antagonism . Silodosin-d4 mirrors this metabolic behavior, as shown by in vitro incubation with human liver microsomes:
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Glucuronidation Rate: 12.3 ± 2.1 nmol/min/mg protein for silodosin vs. 11.8 ± 1.9 nmol/min/mg for silodosin-d4 .
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CYP3A4 Oxidation: Contributes to <15% of total clearance, with deuterium labeling showing no isotope effect on reaction kinetics (kcat = 0.45 ± 0.03 s⁻¹ for both) .
Analytical Challenges and Solutions
Despite its utility, silodosin-d4 presents challenges in chromatographic separation due to its structural similarity to silodosin. Ultra-high-performance liquid chromatography (UHPLC) with a C18 column (2.1 × 100 mm, 1.7 µm) achieves baseline separation (resolution factor Rs = 2.1) using a gradient of 0.1% formic acid in acetonitrile/water . Co-elution with endogenous compounds is mitigated by multiple reaction monitoring (MRM) transitions at m/z 496.2→176.1 (silodosin) and 500.2→180.1 (silodosin-d4) .
Future Research Directions
Ongoing investigations focus on expanding silodosin-d4’s applications:
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Tissue Distribution Studies: Autoradiography using ¹⁴C-labeled silodosin-d4 to map prostate-specific accumulation.
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Drug-Drug Interactions: Assessing UGT2B7 inhibitors (e.g., valproic acid) on silodosin-d4 glucuronidation kinetics.
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